4-bromo-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that features a brominated phenol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. For instance, the bromination of phenol can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone derivative.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iron(III) bromide, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinone derivatives, while substitution of the bromine atom can yield a variety of substituted phenols .
Scientific Research Applications
4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
- 4-BROMO-2-[(E)-(2-{4-[(4-CHLOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
- 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C20H19BrFN7O2 |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19BrFN7O2/c21-14-1-6-17(30)13(11-14)12-23-28-19-25-18(24-16-4-2-15(22)3-5-16)26-20(27-19)29-7-9-31-10-8-29/h1-6,11-12,30H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
NLQUWYQAGSXOSQ-FSJBWODESA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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